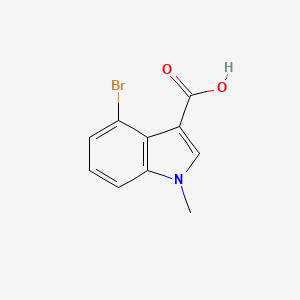

4-Bromo-1-methyl-1H-indole-3-carboxylic acid

Vue d'ensemble

Description

4-Bromo-1-methyl-1H-indole-3-carboxylic acid, also known as 4-Bromo-1H-indole-3-carboxylic acid methyl ester, is a chemical compound with the linear formula C10H8BrNO2 . It has a molecular weight of 254.08 . The compound is a white solid .

Synthesis Analysis

The synthesis of indole derivatives, including this compound, has been a subject of interest in recent years . One method involves the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate . Another approach involves the design and synthesis of a series of novel indole-3-carboxylic acid derivatives .Molecular Structure Analysis

The IUPAC name for this compound is methyl 4-bromo-1H-indole-3-carboxylate . The InChI code is 1S/C10H8BrNO2/c1-14-10(13)6-5-12-8-4-2-3-7(11)9(6)8/h2-5,12H,1H3 .Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 254.08 and its linear formula is C10H8BrNO2 .Applications De Recherche Scientifique

Antimicrobial Activity

The compound has been implicated in the study of brominated tryptophan alkaloids derived from Thorectandra sp. and Smenospongia sp. These derivatives, including 6-bromo-1H-indole-3-carboxylic acid methyl ester, demonstrated the capability to inhibit the growth of Staphylococcus epidermidis, showcasing moderate antimicrobial activities (Segraves & Crews, 2005).

Synthetic Applications

The compound's derivatives have been synthesized through Japp-Klingemann and Fischer indole cyclization reactions, indicating its utility in synthesizing complex molecular structures, potentially useful for drug development and material sciences (Mogulaiah, Sundar, & Tasleem, 2018).

It has been used as a building block in the synthesis of bromo-5,6-dimethoxyindole and derivatives thereof, highlighting its versatility in organic synthesis and the creation of novel compounds for various scientific applications (Huleatt, Choo, Chua, & Chai, 2008).

Photophysical Studies

The compound has contributed to the synthesis of new fluorescent indole derivatives from β-bromodehydroamino acids. These synthesized indole derivatives show high fluorescence quantum yields and solvent sensitivity in their fluorescence emission, indicating potential applications in fluorescent probes and sensors (Pereira, Castanheira, Ferreira, & Queiroz, 2010).

Development of Anti-inflammatory Agents

A regioselective synthesis method for 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, a core moiety of the anti-inflammatory compound Herdmanine D, was developed. This indicates the compound's relevance in the synthesis of medically significant agents (Sharma, Sharma, Kashyap, & Bhagat, 2020).

These findings underscore the multifaceted applications of 4-Bromo-1-methyl-1H-indole-3-carboxylic acid in scientific research, ranging from antimicrobial activity to the synthesis of complex organic molecules and fluorescent probes. The references provided offer a deeper dive into the specific studies and findings associated with this compound.

Scientific Research Applications of this compound

Chemical Investigation and Biological Activities

This compound is explored in chemical investigations of marine sponges, leading to the discovery of brominated tryptophan derivatives with potential biological activities. These compounds, including 6-bromo-1H-indole-3-carboxylic acid methyl ester, exhibit inhibitory effects on bacterial growth, specifically against Staphylococcus epidermidis (Segraves & Crews, 2005).

Synthesis of Novel Derivatives

The compound is a starting material in the synthesis of various novel derivatives. For instance, it is used in Japp-Klingemann and Fischer indole cyclization reactions to synthesize pyrrolidine-1-carboxylic acid derivatives, demonstrating its utility in chemical synthesis (Mogulaiah, Sundar, & Tasleem, 2018).

Photophysical Studies

Research includes the synthesis of fluorescent indole derivatives from brominated dehydroamino acids, where this compound plays a crucial role. These compounds are potential candidates for fluorescent probes, showing significant spectral changes upon interaction with specific anions (Pereira et al., 2010).

Development of Anti-Inflammatory Compounds

The compound is central to the synthesis of anti-inflammatory compounds. A study shows its transformation into 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, which is a key scaffold in the naturally occurring anti-inflammatory compound Herdmanine D (Sharma et al., 2020).

Pharmaceutical Impurity Identification

It also appears in the analysis of pharmaceutical impurities. In one instance, its derivative is a major impurity in a bulk drug candidate, highlighting its relevance in pharmaceutical quality control (Li et al., 2007).

Synthesis of Bioactive Molecules

The compound is used in the synthesis of bioactive molecules. For example, it aids in the synthesis of indole derivatives showing anti-inflammatory and analgesic activities, underscoring its importance in medicinal chemistry (Sondhi et al., 2007).

Orientations Futures

The future directions for research on 4-Bromo-1-methyl-1H-indole-3-carboxylic acid and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the development of new auxin mimic herbicides could be a promising area of research . Additionally, the use of indole derivatives in the preparation of various biologically active compounds could also be explored further .

Propriétés

IUPAC Name |

4-bromo-1-methylindole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-12-5-6(10(13)14)9-7(11)3-2-4-8(9)12/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDSJGOKFLYESB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC=C2Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[3.2.1]octan-3-OL](/img/structure/B1442132.png)

![4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442137.png)

![Benzo[1,3]dioxol-4-ylmethyl-hydrazine](/img/structure/B1442142.png)

![[2-(1-Azepanyl)-5-methylphenyl]amine dihydrochloride](/img/structure/B1442146.png)